molecular formula C33H38N2O13 B15138766 Fmoc-Thr(GalNAc(Ac)3-b-D)-OH

Fmoc-Thr(GalNAc(Ac)3-b-D)-OH

Cat. No.: B15138766
M. Wt: 670.7 g/mol
InChI Key: OXLCJWGAUPPZQJ-ZJFLVNNCSA-N
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Description

Fmoc-Thr(GalNAc(Ac)3-b-D)-OH: is a synthetic compound used in various scientific research fields. It is a derivative of threonine, a naturally occurring amino acid, and is modified with a galactosamine moiety that is acetylated. The Fmoc group is a common protecting group used in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Thr(GalNAc(Ac)3-b-D)-OH typically involves multiple steps:

    Protection of Threonine: The hydroxyl and amino groups of threonine are protected using suitable protecting groups.

    Glycosylation: The protected threonine is glycosylated with a galactosamine derivative.

    Acetylation: The glycosylated product is acetylated to introduce acetyl groups.

    Fmoc Protection:

Industrial Production Methods

Industrial production methods for such compounds often involve automated peptide synthesizers and large-scale chemical reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can be used to modify the acetyl groups.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further modifications.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Piperidine is commonly used to remove the Fmoc group.

Major Products

    Oxidation: Oxidized derivatives with modified hydroxyl groups.

    Reduction: Reduced derivatives with modified acetyl groups.

    Substitution: Deprotected threonine derivatives.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of glycopeptides.

    Chemical Biology: Studied for its role in protein-carbohydrate interactions.

Biology

    Glycosylation Studies: Used to study the effects of glycosylation on protein function.

    Cell Signaling: Investigated for its role in cell signaling pathways.

Medicine

    Drug Development: Potential use in the development of glycopeptide-based therapeutics.

    Diagnostics: Used in the development of diagnostic tools for detecting glycosylation patterns.

Industry

    Biotechnology: Used in the production of glycosylated proteins for therapeutic use.

    Pharmaceuticals: Employed in the synthesis of complex drug molecules.

Mechanism of Action

The mechanism of action of Fmoc-Thr(GalNAc(Ac)3-b-D)-OH involves its interaction with specific molecular targets, such as enzymes and receptors involved in glycosylation and cell signaling pathways. The acetylated galactosamine moiety can mimic natural glycosylation patterns, influencing protein function and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Thr(GalNAc)-OH: Lacks the acetyl groups, making it less hydrophobic.

    Fmoc-Ser(GalNAc(Ac)3-b-D)-OH: Similar structure but with serine instead of threonine.

    Fmoc-Thr(GlcNAc(Ac)3-b-D)-OH: Contains a glucosamine moiety instead of galactosamine.

Uniqueness

    Hydrophobicity: The acetyl groups increase the hydrophobicity of the compound.

    Glycosylation: The specific glycosylation pattern can influence its biological activity and interactions.

Properties

Molecular Formula

C33H38N2O13

Molecular Weight

670.7 g/mol

IUPAC Name

(2S,3R)-3-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)/t16-,26-,27+,28-,29+,30-,32-/m1/s1

InChI Key

OXLCJWGAUPPZQJ-ZJFLVNNCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

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